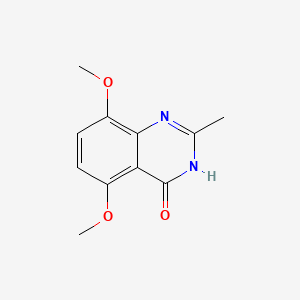
Guanine-13C5,15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanine-13C5,15N5 is a stable isotope-labeled compound of guanine, where five carbon atoms are labeled with carbon-13 and five nitrogen atoms are labeled with nitrogen-15It is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C5,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of guanine. One common method involves the use of labeled formamide and formic acid in the presence of ammonia to form the labeled guanine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes the purification of the labeled guanine through crystallization or chromatography techniques to ensure high purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Guanine-13C5,15N5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Dihydroguanine
Substitution: Various substituted guanine derivatives.
科学的研究の応用
Guanine-13C5,15N5 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in nucleic acid research to study DNA and RNA synthesis, repair, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and technologies, including organic semiconductors and dyes .
作用機序
Guanine-13C5,15N5 exerts its effects primarily through its incorporation into nucleic acids. It interacts with various molecular targets, including enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The labeled isotopes allow for precise tracking and quantification of guanine in biological systems, providing insights into molecular pathways and mechanisms .
類似化合物との比較
Similar Compounds
Adenine-13C5,15N5: Another isotope-labeled purine used in nucleic acid research.
Cytosine-13C5,15N5: A labeled pyrimidine used in similar applications.
Thymine-13C5,15N5: A labeled pyrimidine found in DNA.
Uracil-13C5,15N5: A labeled pyrimidine found in RNA
Uniqueness
Guanine-13C5,15N5 is unique due to its specific labeling with carbon-13 and nitrogen-15, which allows for detailed studies of guanine’s role in nucleic acids. Its stable isotope labeling provides a non-radioactive method for tracing and quantifying guanine in various biological and chemical processes, making it a valuable tool in research .
特性
CAS番号 |
1207522-89-1 |
|---|---|
分子式 |
C5H5N5O |
分子量 |
161.056 |
IUPAC名 |
2-azanyl-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChIキー |
UYTPUPDQBNUYGX-IIYFYTTLSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
同義語 |
2-Amino-1,9-dihydro-6H-purin-6-one-13C5,15N5; 2-Amino-6-hydroxy-1H-purine-13C5,15N5; 2-Amino-6-hydroxypurine-13C5,15N5; 2-Aminohypoxanthine-13C5,15N5; 9H-Guanine-13C5,15N5; 2-Amino-hypoxanthine-13C5,15N5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B571293.png)

![1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one](/img/structure/B571301.png)

